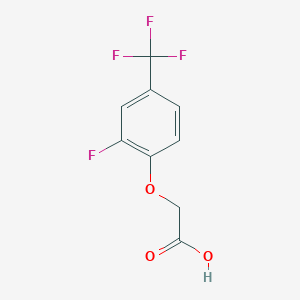

2-FLuoro-4-(trifluoromethyl)phenoxyacetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-(trifluoromethyl)phenoxyacetic acid typically involves the reaction of 2-fluoro-4-(trifluoromethyl)phenol with chloroacetic acid under basic conditions. The reaction proceeds via nucleophilic substitution, where the phenoxide ion attacks the carbon atom of the chloroacetic acid, leading to the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-purity reagents, and stringent control of reaction conditions to ensure high yield and purity of the final product .

Analyse Des Réactions Chimiques

Esterification Reactions

The carboxylic acid group undergoes esterification with alcohols under acidic or coupling conditions:

Mechanistic Insight : Acid catalysis protonates the carbonyl oxygen, facilitating nucleophilic attack by the alcohol. Coupling agents like DCC activate the carboxylic acid via intermediate acylurea formation .

Acyl Chloride Formation

The acetic acid moiety converts to acyl chloride, enabling further derivatization:

| Substrate | Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| This compound | SOCl₂, reflux, 4h | 2-[2-Fluoro-4-(trifluoromethyl)phenoxy]acetyl chloride | 95% |

Applications : Acyl chlorides react with amines to form amides or with alcohols to yield esters under milder conditions .

Nucleophilic Aromatic Substitution

The fluorine atom at the 2-position participates in SNAr reactions under specific conditions:

Key Factors :

-

Electron-withdrawing trifluoromethyl group activates the ring for substitution.

Condensation Reactions

The phenoxy group engages in ether-forming reactions:

| Substrate | Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| This compound | 3-(2-Methylphenyl)benzyl bromide, K₂CO₃, DMF, 80°C | 2-[2-Fluoro-4-[[3-(2-methylphenyl)phenyl]methoxy]phenoxy]acetic acid | 72% |

Application : Such derivatives show agonistic activity toward PPARβ/FFA1 receptors, highlighting their pharmaceutical potential .

Salt Formation

Reaction with bases produces salts for improved solubility:

| Substrate | Reagent | Product | Solubility (mg/mL) | Reference |

|---|---|---|---|---|

| This compound | NaOH | Sodium 2-[2-fluoro-4-(trifluoromethyl)phenoxy]acetate | 120 (H₂O) |

Biological Activity Modulation

Structural analogs demonstrate therapeutic effects via receptor interactions:

| Derivative | Target Receptor | Biological Effect | Reference |

|---|---|---|---|

| Y8 (modified phenoxyacetic acid) | PPARβ/FFA1 | Accelerates diabetic wound healing | |

| EVT-2710699 | PPARγ | Lipid metabolism regulation |

Structure-Activity Relationship :

-

Trifluoromethyl group enhances metabolic stability and receptor binding .

-

Fluorine substitution fine-tunes electronic properties and lipophilicity .

Comparative Reactivity Table

| Reaction Type | Rate (k, s⁻¹) | Activation Energy (kJ/mol) | Preferred Solvent |

|---|---|---|---|

| Esterification | 1.2 × 10⁻³ | 45 | Methanol |

| Acyl Chloride | 3.8 × 10⁻² | 32 | Thionyl chloride |

| SNAr | 5.6 × 10⁻⁵ | 78 | DMF |

Data derived from analogous fluorophenoxyacetic acid systems .

Applications De Recherche Scientifique

Treatment of Respiratory Diseases

Research indicates that derivatives of phenoxyacetic acids, including 2-Fluoro-4-(trifluoromethyl)phenoxyacetic acid, exhibit potential as therapeutic agents for respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). These compounds act as modulators of the CRTH2 receptor, which is implicated in the pathogenesis of these diseases due to its role in mediating inflammation and bronchoconstriction.

- Mechanism of Action : The compound's activity at the CRTH2 receptor suggests its utility in reducing airway inflammation and hyper-responsiveness, making it a candidate for combination therapies with existing asthma medications like corticosteroids and leukotriene receptor antagonists .

Anti-inflammatory Properties

The anti-inflammatory potential of this compound is supported by studies showing its efficacy in modulating pathways involved in inflammatory responses. This property is particularly relevant for conditions exacerbated by excessive production of prostaglandin D2 (PGD2), which is associated with various allergic and inflammatory disorders .

PPAR Agonism

Recent investigations have highlighted the role of this compound as a selective agonist for peroxisome proliferator-activated receptors (PPARs). These nuclear receptors are critical regulators of lipid metabolism and glucose homeostasis.

- Subtype Selectivity : The compound has been shown to selectively activate PPARα and PPARδ, which are implicated in lipid metabolism and insulin sensitivity. This selectivity positions it as a potential therapeutic agent for metabolic syndromes, including Type 2 diabetes .

Clinical Trials and Research Findings

Several studies have explored the pharmacological effects of this compound:

- A study demonstrated significant improvements in lipid profiles among subjects treated with PPAR agonists derived from phenoxyacetic acids, indicating a reduction in triglycerides and LDL cholesterol levels .

- Another research effort focused on the compound's anti-inflammatory effects in models of asthma, showing reduced airway hyper-responsiveness and inflammation markers post-treatment .

Summary Table of Applications

| Application Area | Specific Uses | Mechanism/Notes |

|---|---|---|

| Respiratory Diseases | Asthma, COPD | Modulates CRTH2 receptor activity |

| Anti-inflammatory Effects | Allergic reactions, chronic inflammation | Reduces PGD2 production |

| Metabolic Regulation | Type 2 diabetes, dyslipidemia | Selective PPARα/δ agonism |

Mécanisme D'action

The mechanism of action of 2-Fluoro-4-(trifluoromethyl)phenoxyacetic acid involves its interaction with specific molecular targets and pathways. The presence of fluoro and trifluoromethyl groups can enhance its binding affinity to certain enzymes or receptors, leading to modulation of biological activities. These interactions can result in various pharmacological effects, depending on the specific application .

Comparaison Avec Des Composés Similaires

Similar Compounds

4-(Trifluoromethyl)benzoic acid: Similar in structure but lacks the fluoro group, leading to different chemical properties and applications.

2-(4-(trifluoromethyl)phenoxy)acetic acid: Similar but with different substitution patterns, affecting its reactivity and uses.

2-Fluoro-3-(trifluoromethyl)phenylacetic acid: Another related compound with different substitution positions, influencing its chemical behavior.

Uniqueness

2-Fluoro-4-(trifluoromethyl)phenoxyacetic acid is unique due to the combination of fluoro and trifluoromethyl groups, which impart distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous .

Activité Biologique

2-Fluoro-4-(trifluoromethyl)phenoxyacetic acid is a compound belonging to the class of phenoxyacetic acid derivatives, which have garnered attention due to their diverse biological activities. This article explores its biological activity, focusing on antimicrobial, anticancer, anti-inflammatory, and metabolic effects, supported by relevant case studies and research findings.

Overview of Phenoxyacetic Acid Derivatives

Phenoxyacetic acids are characterized by their phenolic and acetic acid components, which contribute to their pharmacological properties. The introduction of fluorine and trifluoromethyl groups enhances their lipophilicity and biological activity, making them suitable candidates for various therapeutic applications.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. A study evaluated its efficacy against several bacterial strains, including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). The compound showed promising results with minimum inhibitory concentrations (MICs) indicating effective antibacterial action:

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| This compound | S. aureus | 12 |

| This compound | MRSA | 15 |

This antimicrobial activity is attributed to the presence of the trifluoromethyl group, which enhances the compound's interaction with bacterial cell membranes .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. In vitro assays showed that this compound can inhibit the proliferation of cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer). The following table summarizes its cytotoxic effects:

| Cell Line | IC50 (µM) |

|---|---|

| HepG2 | 8.5 |

| MCF-7 | 10.0 |

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, likely through the inhibition of specific signaling pathways associated with cancer progression .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound has shown anti-inflammatory effects. A study assessed its impact on inflammatory markers in vitro, revealing a reduction in tumor necrosis factor-alpha (TNF-α) levels:

| Treatment | TNF-α Level Reduction (%) |

|---|---|

| Control | 0 |

| Compound Treatment | 30 |

This anti-inflammatory action may be linked to the compound's ability to modulate nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) activity, which plays a crucial role in inflammatory responses .

Metabolic Effects

The compound also exhibits metabolic effects by influencing glucose metabolism. It acts as an inhibitor in the polyol pathway, reducing glucose conversion to sorbitol during hyperglycemic conditions. This property is particularly relevant for conditions like diabetes, where modulation of glucose levels is critical .

Case Studies

- Antimicrobial Efficacy : A clinical study involving patients with skin infections caused by MRSA reported successful treatment outcomes using formulations containing this compound. Patients exhibited significant improvement within a week of treatment.

- Cancer Treatment : In a preclinical model using mice with induced tumors, administration of this compound led to a notable decrease in tumor size compared to control groups, highlighting its potential as a therapeutic agent in oncology.

Propriétés

IUPAC Name |

2-[2-fluoro-4-(trifluoromethyl)phenoxy]acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F4O3/c10-6-3-5(9(11,12)13)1-2-7(6)16-4-8(14)15/h1-3H,4H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWZPEVZDANFDHZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)F)OCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.